Platyphylloside

CAS No.: 90803-80-8

Cat. No.: VC5032336

Molecular Formula: C25H32O9

Molecular Weight: 476.522

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90803-80-8 |

|---|---|

| Molecular Formula | C25H32O9 |

| Molecular Weight | 476.522 |

| IUPAC Name | (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one |

| Standard InChI | InChI=1S/C25H32O9/c26-14-21-22(30)23(31)24(32)25(34-21)33-20(12-6-16-3-9-18(28)10-4-16)13-19(29)11-5-15-1-7-17(27)8-2-15/h1-4,7-10,20-28,30-32H,5-6,11-14H2/t20-,21+,22+,23-,24+,25+/m0/s1 |

| Standard InChI Key | PVPDIJGSCANSAG-SRJJTFDTSA-N |

| SMILES | C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Introduction

Chemical Identity and Structural Properties

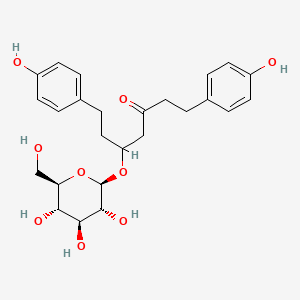

Platyphylloside (C25H32O9) is a diarylheptanoid glycoside distinguished by a seven-carbon aliphatic chain substituted with aromatic rings and a β-D-glucopyranosyl unit. Its IUPAC name, (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one, reflects its stereochemical complexity . Key physicochemical properties include a heavy atom molecular weight of 444.266 g/mol, a solubility logS of -1.727 (indicating moderate hydrophobicity), and a logP of -0.053, suggesting balanced lipophilicity . The compound’s three-dimensional conformation, featuring a central ketone group and hydroxyl-rich regions, facilitates interactions with biological targets such as nuclear receptors and enzymes.

Table 1: Molecular and Pharmacokinetic Properties of Platyphylloside

| Property | Value |

|---|---|

| Molecular Formula | C25H32O9 |

| Exact Molecular Weight | 476.205 g/mol |

| Heavy Atoms | 34 |

| Hydrogen Bond Donors | 6 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 11 |

| Lipinski Rule Compliance | Accepted |

| Solubility (LogS) | -1.727 |

| Blood-Brain Barrier Penetration (BBB) | 0.272 |

Pharmacological Activities

Anti-Adipogenic Effects

Platyphylloside exhibits potent anti-obesity properties by suppressing adipocyte differentiation in 3T3-L1 cells. At an IC50 of 14.4 μM, it downregulates PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha), master regulators of adipogenesis . Mechanistically, it inhibits the expression of downstream targets such as fatty acid synthase (FAS), sterol regulatory element-binding protein 1c (SREBP1c), and adipocyte protein 2 (aP2), which are critical for lipid droplet formation . Notably, platyphylloside retains efficacy even in the presence of troglitazone, a PPARγ agonist, suggesting a non-canonical pathway of action .

Lipolytic Activity

In mature adipocytes, platyphylloside induces lipolysis by upregulating tumor necrosis factor-alpha (TNFα) and downregulating hormone-sensitive lipase (HSL) and perilipin, a lipid droplet-stabilizing protein . This dual modulation reduces lipid accumulation by 93% at 20 μM, as evidenced by Oil Red O staining . Such effects position it as a candidate for addressing metabolic syndrome.

Anti-Proliferative Effects

Platyphylloside demonstrates dose-dependent anti-cancer activity, particularly against colorectal (KM12, IC50 = 11.8 μM) and renal (A498, IC50 = 17.5 μM) carcinoma cells . Structural comparisons with analogues like aceroside VIII reveal that the glucopyranosyl moiety enhances potency, likely by improving solubility and target engagement . In osteosarcoma models (MG63 cells), it reduces viability by 80% at 20 μM, underscoring its broad-spectrum potential .

Pharmacokinetic and Drug-Likeness Profile

Platyphylloside’s pharmacokinetic parameters, derived from in silico models, reveal moderate bioavailability. It exhibits high intestinal absorption (HIA = 0.977) but limited blood-brain barrier penetration (BBB = 0.272) . Plasma protein binding (PPB = 0.749) and volume of distribution (VDss = 0.632 L/kg) suggest tissue-selective accumulation . Cytochrome P450 interactions are minimal, with low inhibition thresholds for CYP3A4 (0.013) and CYP2D6 (0.029), reducing the risk of drug-drug interactions . Despite compliance with Lipinski’s rules, it fails the GSK’s 4/400 rule (molecular weight >400, nHB >4), necessitating structural optimization for oral delivery .

Biosynthesis and Isolation Strategies

Platyphylloside is isolated from Betula platyphylla bark using high-speed countercurrent chromatography (HSCCC) with ethyl acetate/acetonitrile/water (1:0.1:1) as the solvent system . Metabolic studies in rumen fluid indicate rapid deglycosylation to 5-hydroxy-3-platyphyllone, followed by ketone reduction to yield 3-platyphyllone . This biotransformation pathway underscores its susceptibility to enzymatic modification, which may influence bioavailability.

Therapeutic Implications and Future Directions

Platyphylloside’s dual action on adipogenesis and lipolysis positions it as a candidate for obesity management, while its anti-proliferative effects warrant exploration in oncology. Future research should prioritize:

-

Structural Optimization: Modifying the glucosyl moiety to enhance metabolic stability.

-

In Vivo Studies: Evaluating efficacy in animal models of obesity and cancer.

-

Synergistic Combinations: Pairing with PPARγ antagonists or chemotherapeutic agents to amplify effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume